molecular formula C15H18N4O B7508785 N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide

N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No.: B7508785
M. Wt: 270.33 g/mol
InChI Key: YWFPWHROUUWCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CPI-455, is a novel compound that has gained attention in the scientific community for its potential applications in cancer treatment. CPI-455 belongs to a class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to inhibit the activity of proteins that play a role in cancer progression.

Mechanism of Action

N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can disrupt the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to be effective in a range of cancer types, suggesting that it may have broad applications in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more potent BET inhibitors, the investigation of combination therapies with other cancer treatments, and the exploration of the mechanisms underlying this compound's effects on cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy in vivo.

Synthesis Methods

The synthesis of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide involves several steps, including the reaction of 4-bromo-1-cyclopentylbenzene with N-methyl-1H-1,2,4-triazole-1-carboxamide in the presence of a base. The resulting compound is then subjected to further reactions to yield this compound in high purity.

Scientific Research Applications

N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be effective in treating a range of cancers.

Properties

IUPAC Name

N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18(13-4-2-3-5-13)15(20)12-6-8-14(9-7-12)19-11-16-10-17-19/h6-11,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPWHROUUWCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.